3,5-Diheptyl-1,2,4-triazol-4-ylamine
Description
Contextual Significance of the 1,2,4-Triazole (B32235) Core in Advanced Chemical Research
The 1,2,4-triazole is a five-membered aromatic ring system containing three nitrogen atoms and two carbon atoms. This heterocyclic core is a cornerstone in modern chemical research due to its unique physicochemical properties, which impart favorable characteristics such as metabolic stability, hydrogen bonding capability, and dipole character to the molecules that contain it. google.comnih.gov These properties have rendered 1,2,4-triazole derivatives invaluable in medicinal chemistry, where they are integral components of numerous clinically approved drugs with a wide range of therapeutic applications, including antifungal (e.g., Fluconazole, Itraconazole), antiviral (e.g., Ribavirin), and anticancer (e.g., Letrozole, Anastrozole) agents. nih.govnih.gov
Beyond pharmaceuticals, the 1,2,4-triazole scaffold is a subject of intense investigation in materials science and agrochemistry. nih.gov Its derivatives have been explored as corrosion inhibitors, polymers, and agrochemicals, demonstrating the versatility of this chemical entity. nih.gov The ability of the triazole ring to engage in various chemical modifications allows for the fine-tuning of a compound's properties, making it a highly adaptable building block for creating new functional molecules. chemmethod.com
Specific Academic Relevance of 4-Aminotriazole Derivatives in Contemporary Organic and Materials Chemistry
Within the broader family of 1,2,4-triazoles, the 4-amino substituted variants hold particular academic interest. The presence of an amino group at the N-4 position provides an additional reactive handle for further chemical elaboration, allowing for the synthesis of diverse molecular libraries. chemmethod.comresearchgate.net Researchers have extensively used 4-amino-1,2,4-triazoles as precursors for synthesizing Schiff bases, N-acyl derivatives, and fused heterocyclic systems, which in turn have been evaluated for various biological activities. chemmethod.comresearchgate.netnih.gov
The academic focus on 4-aminotriazoles is largely driven by their potential as bioactive agents. Numerous studies have reported on the synthesis and evaluation of these derivatives for their antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govchemmethod.comresearchgate.netresearchgate.net For instance, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown promising antimicrobial activities. researchgate.net This sustained academic interest underscores the importance of the 4-aminotriazole scaffold as a foundation for developing new chemical entities with potential therapeutic applications.
Historical Trajectories in the Discovery and Synthesis of Aminotriazoles
The history of triazole chemistry dates back to the late 19th century, with the name "triazole" first being proposed by Bladin in 1885. researchgate.net The development of synthetic routes to these heterocycles evolved throughout the 20th century. Two classical methods for the synthesis of 1,2,4-triazoles are the Pellizzari reaction, first reported in 1911, and the Einhorn-Brunner reaction, described in 1905 and further expanded upon in 1914. wikipedia.orgwikipedia.orgdrugfuture.comwikipedia.org
The Pellizzari reaction involves the condensation of an amide and a hydrazide, typically at high temperatures, to form a 3,5-disubstituted-1,2,4-triazole. wikipedia.org While historically significant, this method often suffers from low yields and requires harsh conditions. wikipedia.org
The Einhorn-Brunner reaction provides a pathway to 1,2,4-triazoles through the acid-catalyzed condensation of an imide with a hydrazine (B178648). wikipedia.orgdrugfuture.comwikipedia.org This reaction can produce isomeric mixtures if the imide is asymmetrical. wikipedia.org
More direct and efficient methods for synthesizing 4-amino-1,2,4-triazoles have since been developed. A key early report by Herbst and Garrison in 1953 detailed the formation of 4-aminotriazole derivatives from the reaction of acyl hydrazides. google.com A widely used contemporary method involves the reaction of carboxylic acids with an excess of hydrazine hydrate (B1144303). google.com This reaction proceeds by heating the components to allow for the removal of water, driving the cyclization to form the symmetrically 3,5-disubstituted 4-amino-1,2,4-triazole (B31798) ring. google.comgoogle.com
Interactive Data Table: Key Historical Synthetic Reactions for 1,2,4-Triazoles
| Reaction Name | Reactants | Product | Year Discovered | Key Features |
| Pellizzari Reaction | Amide, Hydrazide | 1,2,4-Triazole | 1911 | Forms symmetrically or asymmetrically substituted triazoles; often requires high temperatures. wikipedia.org |
| Einhorn-Brunner Reaction | Imide, Hydrazine | 1,2,4-Triazole | 1905/1914 | Acid-catalyzed; can result in isomeric mixtures with unsymmetrical imides. wikipedia.orgdrugfuture.com |
| Hydrazine-Carboxylic Acid Condensation | Carboxylic Acid, Hydrazine Hydrate | 4-Amino-3,5-disubstituted-1,2,4-triazole | Mid-20th Century | A common and direct route to symmetrically substituted 4-aminotriazoles. google.com |
Scope and Academic Focus of Research on 3,5-Diheptyl-1,2,4-triazol-4-ylamine
Specific academic literature focusing exclusively on this compound is not extensively available, suggesting it is a compound that has not been a target of widespread, published investigation. However, its structure allows for a clear inference of its synthesis and potential areas of academic interest based on closely related analogues.
The synthesis of 3,5-dialkyl-4-amino-1,2,4-(4H)triazoles is well-established. google.com A patented process describes the reaction of a carboxylic acid with hydrazine hydrate to produce these compounds. google.com Specifically, the synthesis of 3,5-dinonyl-4-amino-1,2,4-(4H)triazole is achieved by reacting decanoic acid with hydrazine hydrate. google.com Following this established precedent, the synthesis of this compound would be achieved by reacting octanoic acid with hydrazine hydrate . The reaction involves heating two equivalents of the carboxylic acid with one equivalent of hydrazine, with the removal of water to drive the formation of the triazole ring.
The academic focus for a molecule like this compound would likely lie in several areas:
Materials Science: The two long heptyl chains introduce significant lipophilicity. This could be explored for applications in the formation of liquid crystals, organogels, or as corrosion inhibitors for metals in non-aqueous environments. The long alkyl chains can influence self-assembly properties and solubility in organic media.
Medicinal Chemistry: While many bioactive triazoles contain aromatic substituents, there is research into the biological activities of long-chain alkyltriazoles. For example, a series of long-chain alkyl-substituted 1,2,3-triazoles were investigated as potential anticancer agents. researchgate.net The diheptyl derivative could be synthesized as part of a library to probe the effect of alkyl chain length on cytotoxicity or other biological activities. Studies have shown that for some triazole series, increasing the length of the alkyl chain can decrease activity, making the systematic study of such analogues important for establishing structure-activity relationships (SAR). nih.gov
Supramolecular Chemistry: The combination of the polar 4-amino-1,2,4-triazole headgroup and the nonpolar heptyl tails gives the molecule an amphiphilic character. This could be of interest for studies in self-assembly, micelle formation, or as a ligand for metal complexes with tailored solubility.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-diheptyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4/c1-3-5-7-9-11-13-15-18-19-16(20(15)17)14-12-10-8-6-4-2/h3-14,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAVZCVYBKYBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NN=C(N1N)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377699 | |
| Record name | SBB059526 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59944-53-5 | |
| Record name | SBB059526 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59944-53-5 | |
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Theoretical and Computational Chemistry Investigations of 3,5 Diheptyl 1,2,4 Triazol 4 Ylamine and Its Derivatives
Quantum Chemical Studies for Electronic Structure and Reactivity Prediction
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. For 1,2,4-triazole (B32235) systems, these studies offer insights into their stability, reactivity, and potential applications.
Theoretical calculations for related 1,2,4-triazole derivatives have been performed to simulate their geometrical structures and have shown good agreement with experimental data where available. mdpi.com For instance, studies on N-substituted 1,2,4-triazole derivatives have successfully used DFT to optimize molecular geometries and calculate various thermodynamic parameters. researchgate.net The application of these methods to 3,5-Diheptyl-1,2,4-triazol-4-ylamine would similarly yield crucial information about its structural and electronic characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netirjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests higher reactivity. irjweb.com In studies of various triazole derivatives, the HOMO-LUMO gap has been calculated to predict their bioactivity and chemical behavior. irjweb.comelixirpublishers.com For example, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating a charge transfer interaction within the molecule. irjweb.comirjweb.com The analysis of HOMO and LUMO energy levels for a series of 1,2,4-triazoline-5-thione derivatives also highlighted their potential chemical reactivity. nih.gov For this compound, the long heptyl chains would likely influence the electron density and thus the energies of the frontier orbitals.
Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Analogous Triazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine irjweb.com | -6.2967 | -1.8096 | 4.4871 |
| 3,5-diamino-1,2,4-triazole researchgate.net | -0.2345 a.u. | -0.056 a.u. | 0.1785 a.u. |
Note: Data is sourced from studies on analogous compounds and serves as an estimation. "a.u." stands for atomic units.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. irjweb.comresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
In studies of substituted 1,2,4-triazoles, MEP maps have revealed that nitrogen atoms within the triazole ring and other electronegative atoms are often sites of negative electrostatic potential, indicating their role as nucleophilic centers. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the exocyclic amino group, highlighting these as probable sites for protonation and other electrophilic interactions. dnu.dp.ua
Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.govacs.org Global descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. irjweb.com
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. irjweb.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. irjweb.com
Local reactivity descriptors, such as Fukui functions , identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These descriptors have been successfully used to explain the regioselectivity of reactions in various 1,2,4-triazole derivatives. researchgate.net For this compound, these descriptors would be invaluable in predicting its behavior in chemical reactions.
Table 2: Calculated Global Reactivity Descriptors for an Analogous Triazole Derivative
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.2967 |
| Electron Affinity (A) | 1.8096 |
| Hardness (η) | 2.24355 |
| Electronegativity (χ) | 4.05315 |
| Electrophilicity Index (ω) | 3.655 |
Note: Data for N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, serving as a model. irjweb.com
Molecular Modeling and Dynamics Simulations for Conformational and Intermolecular Interactions
Molecular modeling and dynamics simulations provide insights into the conformational flexibility and intermolecular interactions of molecules, which are crucial for understanding their physical properties and biological activity.
While the 1,2,4-triazole ring itself is largely planar, minor puckering can occur. mdpi.com However, the most significant conformational freedom in this compound arises from the rotation around the C-C bonds of the heptyl groups and the C-N bond connecting the amino group to the triazole ring. Systematic conformational searches and molecular dynamics simulations would be necessary to fully characterize the conformational preferences of this molecule and how they are influenced by solvent effects. nih.govnih.gov Studies on other alkyl-substituted triazoles have demonstrated the importance of such analyses in understanding their structure-property relationships. researchgate.net
Prediction of Non-Covalent Interactions and Aggregation Behavior
Theoretical and computational studies, while not available for the specific molecule this compound, provide significant insights into the non-covalent interactions and aggregation behavior of analogous chemical structures. The presence of long n-heptyl chains at the 3 and 5 positions of the 1,2,4-triazole ring is expected to be a dominant factor in its solid-state packing and solution-phase aggregation.
The long alkyl chains can significantly influence the aggregation behavior of the molecule. nih.gov Studies on other molecules with long alkyl chains, such as cyanine (B1664457) dyes and azobenzene-based ionic liquids, have shown that the length of the alkyl chain plays a crucial role in their aggregation properties. nih.govresearchgate.netnih.gov For instance, an increase in the N-alkyl-chain length in certain dyes leads to a decrease in the bandwidth of J-aggregation absorption and emission bands. nih.gov In computational studies of azobenzene-based ionic liquids, it was found that as the alkyl chain length increases, the strength of hydrogen bonds can decrease. nih.gov The heptyl groups in this compound are likely to engage in significant van der Waals interactions, leading to aggregation in solution and specific packing motifs in the solid state. These nonpolar interactions would drive the molecules to cluster, minimizing the unfavorable interactions between the hydrophobic heptyl chains and polar solvents.
The aggregation behavior is also expected to show an odd-even effect depending on the number of carbon atoms in the alkyl chains, a phenomenon observed in other long-chain substituted molecules. rsc.org This effect can lead to distinct photophysical behaviors and packing arrangements for compounds with even-numbered versus odd-numbered alkyl chains. rsc.org
Table 1: Predicted Non-Covalent Interactions in this compound
| Interacting Groups | Type of Interaction | Predicted Significance |
| Heptyl Chains | Van der Waals / Hydrophobic | High |
| Triazole Ring & Amine Group | Hydrogen Bonding (N-H···N) | Moderate to High |
| Triazole Rings | π-π Stacking | Moderate |
| Heptyl C-H & Triazole π-system | C-H···π Interactions | Moderate |
Theoretical Studies on Tautomerism in 1,2,4-Triazol-4-ylamines
The 1,2,4-triazole ring system is known to exhibit prototropic tautomerism, a phenomenon that is crucial for understanding the chemical reactivity and biological interactions of its derivatives. researchgate.net Theoretical modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the tautomeric equilibria of substituted 1,2,4-triazoles. researchgate.netnih.govresearchgate.net For 1,2,4-triazol-4-ylamines, several tautomeric forms are possible, arising from the migration of a proton. The primary tautomers of the unsubstituted 1,2,4-triazole ring are the 1H, 2H, and 4H forms. ijsr.netresearchgate.net
Computational Assessment of Prototropic Tautomer Stability and Interconversion Barriers
Computational studies on various substituted 1,2,4-triazoles have consistently shown that the relative stability of the tautomers is highly dependent on the nature and position of the substituents. researchgate.net For many C-substituted 1,2,4-triazoles, the N1-H and N2-H tautomers are generally more stable than the N4-H tautomer. researchgate.net In some cases, the N4-H form is predicted to be the least stable by a significant energy margin. researchgate.net
The stability order for the parent 3-amino-1,2,4-triazole has been reported as 3-amino-1H-1,2,4-triazole > 3-amino-2H-1,2,4-triazole > 3-amino-4H-1,2,4-triazole based on theoretical and physical studies. ijsr.net The presence of the two heptyl groups at the 3 and 5 positions in this compound would further influence the relative energies of the tautomers through steric and electronic effects.
DFT calculations are commonly employed to determine the geometries and energies of the different tautomers and the transition states connecting them. This allows for the calculation of the interconversion barriers between tautomers. The reaction mechanism for tautomerization can be investigated, and transition states are identified, which correspond to the energy maxima along the reaction coordinate. nih.gov For instance, in the study of the reaction between benzaldehyde (B42025) and 4-amino-4H-1,2,4-triazole, transition states for hydrogen transfer were successfully located using DFT methods. nih.gov
Table 2: General Relative Stability of 1,2,4-Triazole Tautomers (based on literature for analogous compounds)
| Tautomer | General Stability Ranking |
| 1H-1,2,4-triazole | Often most stable |
| 2H-1,2,4-triazole | Intermediate stability |
| 4H-1,2,4-triazole | Often least stable |
Influence of Solvation Models on Tautomeric Equilibria
The surrounding medium can have a profound effect on the tautomeric equilibrium of a molecule. Computational chemistry addresses this through the use of solvation models, with the Polarizable Continuum Model (PCM) being a widely used approach. nih.gov These models simulate the solvent environment and allow for the calculation of thermodynamic properties in solution.
Studies on substituted triazoles have demonstrated that the relative stability of tautomers can be significantly altered by the solvent. nih.govresearchgate.netkau.edu.sa An increase in solvent polarity can enhance intramolecular interactions and affect the tautomeric preference. nih.gov For example, in a study on 4-substituted 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, the thione forms were found to be the most stable in both the gas phase and in various solvents. nih.gov In another study on azomethine-functionalized derivatives, it was found that the solvent's ability to form hydrogen bonds dramatically influenced the tautomerization process. nih.gov
For this compound, moving from the gas phase to a polar solvent would be expected to favor the tautomer with the largest dipole moment. Solvation can also influence the energy barriers for interconversion between tautomers. The use of different solvation models can sometimes lead to varying predictions, highlighting the importance of selecting an appropriate model for the system under study. researchgate.net The explicit inclusion of solvent molecules in the computational model, known as microsolvation, can sometimes provide a more accurate picture of the local solvent effects compared to continuum models.
Derivatization and Functionalization Strategies for 3,5 Diheptyl 1,2,4 Triazol 4 Ylamine
Post-Synthetic Chemical Modifications at the Exocyclic Amine and Triazole Ring
Post-synthetic modifications of the core 3,5-Diheptyl-1,2,4-triazol-4-ylamine structure offer a direct route to new analogues. The reactivity of the exocyclic amine and the triazole ring nitrogens allows for a variety of chemical transformations.
The exocyclic primary amine group (-NH₂) is a key site for derivatization through standard nitrogen chemistry.
Acylation: The amino group can be readily acylated to form the corresponding amides. For instance, treatment of 4-amino-1,2,4-triazole (B31798) derivatives with acylating agents like acetic anhydride (B1165640) leads to the formation of N-acetylated products. researchgate.net This reaction typically proceeds under mild conditions and can be used to introduce a wide range of acyl groups, thereby modulating the electronic properties and hydrogen-bonding capabilities of the molecule.
Alkylation: Alkylation of the exocyclic amine introduces secondary or tertiary amine functionalities. The reaction of 4-amino-3,5-dialkyl-1,2,4-triazoles with alkyl halides can lead to N-alkylated products. researchgate.net For example, the synthesis of 3-amino-5-o-methoxybenzylamino-1-phenyl-1,2,4-triazole has been achieved through the alkylation of an exocyclic amino group. researchgate.net Reductive amination of Schiff bases, formed from the aminotriazole, also provides a pathway to N-alkyl derivatives. researchgate.net
Arylation: The introduction of aryl groups onto the exocyclic nitrogen can be achieved through methods like thiophile-promoted synthesis from 1,3-diarylthioureas, which proceeds through a carbodiimide (B86325) intermediate followed by reaction with an acyl hydrazide to form the triazole ring with an arylamine substituent. nih.gov This strategy allows for the synthesis of various aryl-(4-aryl-4H- niscpr.res.inlabshake.comresearchgate.nettriazole-3-yl)-amine structures. The electronic and steric properties of the substituents on the aryl rings can influence the reaction yields. nih.gov
| Reaction Type | Reagent Class | Product Class | General Conditions | Reference |
|---|---|---|---|---|
| Acylation | Acid Anhydrides (e.g., Acetic Anhydride) | N-acyl-4-aminotriazoles | Heating in the presence of the anhydride | researchgate.net |
| Alkylation | Alkyl Halides (e.g., Benzyl Chloride) | N-alkyl-4-aminotriazoles | Deprotonation of the amino group (e.g., with t-BuOK) followed by addition of the halide | researchgate.net |
| Arylation | 1,3-Diarylthioureas + Acyl Hydrazides | N-aryl-4-aminotriazoles | Thiophile-promoted reaction (e.g., using EDC) | nih.gov |
The two heptyl chains on the this compound molecule represent another avenue for derivatization. While direct functionalization of these saturated alkyl chains is challenging, it offers significant potential for creating structural diversity. Standard methods for C-H activation and functionalization could theoretically be applied to introduce groups such as hydroxyls, halogens, or carbonyls. However, specific examples of such modifications on this compound are not extensively documented in the literature, making this an area ripe for future investigation. These modifications could significantly impact the lipophilicity and steric profile of the parent molecule.
Synthesis of Conjugates and Hybrid Molecular Architectures
Connecting the this compound moiety to other chemical entities results in conjugates and hybrid molecules, a strategy often used in medicinal chemistry to combine the features of different pharmacophores. nih.govmdpi.comnih.gov
One of the most straightforward methods for derivatization is the formation of Schiff bases (imines). This reaction involves the condensation of the primary exocyclic amino group of the triazole with an aldehyde or a ketone. nih.govdergipark.org.tr The reaction is typically carried out by refluxing the reactants in a suitable solvent, often with acid catalysis. nih.gov A wide variety of aromatic and heteroaromatic aldehydes can be used, leading to a diverse range of Schiff base derivatives. researchgate.netmdpi.commdpi.com These imines are not only stable compounds but also serve as versatile intermediates; for instance, their reduction yields secondary amines. researchgate.net
| Aldehyde | Resulting Schiff Base Moiety | Reference |
|---|---|---|
| Benzaldehyde (B42025) | 4-(Benzylideneamino)- | mdpi.com |
| 4-Chlorobenzaldehyde | 4-[(4-Chlorobenzylidene)amino]- | nih.gov |
| 4-Methoxybenzaldehyde | 4-[(4-Methoxybenzylidene)amino]- | mdpi.commdpi.com |
| 3-Nitrobenzaldehyde | 4-[(3-Nitrobenzylidene)amino]- | mdpi.com |
| 2,4-Dihydroxybenzaldehyde | 4-[(2,4-Dihydroxybenzylidene)amino]- | nih.gov |
Carbamate (B1207046) derivatives can be synthesized from the exocyclic amine of 4-amino-1,2,4-triazoles. niscpr.res.inresearchgate.net The reaction typically involves treating the aminotriazole with a chloroformate, such as phenyl chloroformate, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent like acetonitrile (B52724) (CH₃CN). niscpr.res.inresearchgate.net This reaction leads to the formation of a carbamate linkage (-NH-C(=O)-O-), which is a common functional group in pharmaceuticals and agrochemicals. niscpr.res.innih.gov The reaction conditions can be optimized to achieve good to excellent yields of the desired carbamate products. researchgate.net Depending on the substrate and reaction conditions, both mono- and bi-carbamate derivatives can be formed. niscpr.res.in
Incorporating the this compound unit into a polymer backbone is a strategy to create materials with novel properties. While direct polymerization of this specific molecule is not commonly reported, its functional handles allow for several potential synthetic approaches.
One strategy involves modifying the triazole derivative with a polymerizable group. For example, a vinyl or acryloyl group could be introduced via acylation or alkylation of the exocyclic amine. The resulting monomer could then be subjected to free-radical or controlled polymerization to yield a polymer with triazole moieties as side chains.
Another advanced approach is the use of click chemistry. researchgate.net An alkyne or azide (B81097) functionality could be introduced onto the triazole core or its side chains. This functionalized triazole could then be "clicked" onto a polymer backbone containing the complementary reactive group (azide or alkyne, respectively) using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net This method offers high efficiency and selectivity for creating well-defined polymer architectures.
Role as a Synthetic Intermediate and Ligand in Advanced Organic and Coordination Chemistry
This compound, a derivative of the 4-amino-1,2,4-triazole family, serves as a valuable synthon and ligand. Its utility stems from the reactive primary amino group and the nitrogen-rich triazole ring. These features allow for extensive derivatization to construct complex molecular architectures and to coordinate with metal ions, forming the basis for new materials and compounds. researchgate.netrsc.orgresearchgate.net
Building Block in the Synthesis of Complex Heterocycles
The 4-amino-1,2,4-triazole framework, as exemplified by this compound, is a foundational component for synthesizing fused heterocyclic systems. nih.govdocumentsdelivered.com The exocyclic amino group is a prime site for nucleophilic reactions, enabling the construction of larger, more complex molecules.
A primary strategy involves the condensation of the amino group with various electrophiles. For instance, reaction with aromatic aldehydes or ketones leads to the formation of Schiff bases (imines). mdpi.comnih.govresearchgate.netmdpi.com These Schiff bases are not merely final products but are often stable, isolable intermediates that can undergo subsequent cyclization reactions. mdpi.comresearchgate.net For example, treatment of a triazole-derived Schiff base with thioglycolic acid can yield thiazolidinone rings fused to the triazole system. researchgate.net
Furthermore, the reaction with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like phosphorus oxychloride, is a common method to create fused ring systems. nih.gov This type of cyclocondensation can lead to the formation of researchgate.netnih.govresearchgate.nettriazolo[3,4-b] researchgate.netrsc.orgnih.govthiadiazoles, a class of N-bridged heterocycles. nih.gov Similarly, reactions with 2-bromoacetophenones can produce fused 1,2,4-triazolo[3,4-b] researchgate.netrsc.orgnih.govthiadiazine derivatives. mdpi.com The versatility of 4-amino-1,2,4-triazoles as synthons is highlighted by their ability to react with a wide array of reagents to build diverse heterocyclic scaffolds. semanticscholar.orgnuph.edu.ua
Table 1: Synthesis of Complex Heterocycles from 4-Amino-1,2,4-triazole Derivatives
| Reactant | Reaction Type | Resulting Structure/Intermediate | Reference(s) |
|---|---|---|---|
| Aromatic Aldehydes/Ketones | Condensation | Schiff Bases | mdpi.comnih.govresearchgate.netmdpi.com |
| Carboxylic Acids / Dehydrating Agent | Cyclocondensation | Fused Triazolo-thiadiazoles | nih.gov |
| 2-Bromoacetophenones | Cyclocondensation | Fused Triazolo-thiadiazines | mdpi.com |
| Carbon Disulfide | Addition/Cyclization | Triazole-thiones | mdpi.comnih.gov |
| Thioglycolic Acid (on Schiff base) | Cyclization | Thiazolidinone-fused Triazoles | researchgate.net |
Ligand Design for Metal Coordination Complexes
The 1,2,4-triazole (B32235) ring system is a well-established ligand in coordination chemistry, capable of forming a wide variety of metal complexes. researchgate.netmdpi.com The specific structure of this compound offers multiple potential coordination sites, making it a highly adaptable ligand for designing metal coordination complexes.
The triazole ring itself can coordinate to metal centers in several modes. A common mode is as a bidentate N1,N2-bridging ligand, where two adjacent nitrogen atoms of the ring link two different metal ions, leading to the formation of coordination polymers, including one-dimensional chains or more complex networks. researchgate.netmdpi.com Alternatively, it can act as a monodentate ligand, coordinating through one of the ring's nitrogen atoms. researchgate.net
The presence of the 4-amino group adds another layer of versatility. While this group can directly coordinate to a metal, it is more frequently used as a handle for functionalization. researchgate.netresearchgate.net As discussed previously, the amino group readily forms Schiff bases. researchgate.netnih.gov This derivatization is a powerful tool in ligand design, as it introduces new donor atoms into the ligand framework. For example, a Schiff base formed from a salicylaldehyde (B1680747) derivative would introduce an imine nitrogen and a phenolic oxygen, creating a multidentate chelating ligand capable of forming stable complexes. researchgate.net The choice of aldehyde or ketone used for the Schiff base condensation allows for the fine-tuning of the ligand's electronic and steric properties. The two heptyl groups at the 3 and 5 positions significantly influence the steric environment around the coordination sites and enhance the lipophilicity of the resulting metal complexes.
Table 2: Ligand Properties and Coordination Modes of the 4-Amino-1,2,4-triazole Scaffold
| Feature | Description | Coordination Mode | Reference(s) |
|---|---|---|---|
| Triazole Ring | Can link two metal centers | Bidentate (N1,N2-bridging) | researchgate.netmdpi.com |
| Triazole Ring | Binds to a single metal center | Monodentate (via ring Nitrogen) | researchgate.net |
| Amino Group | Can be derivatized to introduce new donor atoms | Functionalization Handle (e.g., Schiff base formation) | researchgate.netnih.gov |
| Schiff Base Derivative | Forms a chelate ring with a metal ion | Multidentate (e.g., N,O-donor set) | researchgate.net |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-amino-1,2,4-triazole |
| Schiff base |
| Thioglycolic acid |
| Phosphorus oxychloride |
| researchgate.netnih.govresearchgate.nettriazolo[3,4-b] researchgate.netrsc.orgnih.govthiadiazole |
| 2-bromoacetophenone |
| 1,2,4-triazolo[3,4-b] researchgate.netrsc.orgnih.govthiadiazine |
Advanced Spectroscopic Methodologies for Structural Elucidation of 3,5 Diheptyl 1,2,4 Triazol 4 Ylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Application of One- and Two-Dimensional NMR Experiments for Connectivity and Stereochemistry
For 3,5-Diheptyl-1,2,4-triazol-4-ylamine, ¹H and ¹³C NMR spectra would be essential. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the two heptyl chains and a characteristic signal for the amine (NH₂) protons. The integration of these signals would confirm the number of protons in each chemical environment. The multiplicity (singlet, doublet, triplet, etc.) would provide information about neighboring protons.
¹³C NMR spectroscopy would identify all unique carbon atoms. The triazole ring would exhibit two characteristic signals for its carbon atoms (C3 and C5), and the heptyl chains would show a series of signals corresponding to the different methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between atoms. A COSY spectrum would show correlations between adjacent protons within the heptyl chains. An HSQC spectrum would link each proton to its directly attached carbon atom. An HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, which would be crucial for confirming the attachment of the heptyl chains to the C3 and C5 positions of the triazole ring.
Dynamic NMR Spectroscopy for Conformational Dynamics Analysis
The two long heptyl chains introduce significant conformational flexibility. Dynamic NMR (DNMR) studies, involving recording spectra at various temperatures, could reveal information about the rotational barriers around the C-C bonds of the alkyl chains and the C-N bonds. At lower temperatures, the rotation might slow down enough to show separate signals for different conformers, which would coalesce into averaged signals as the temperature increases.
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
IR and Raman spectroscopy are complementary techniques used to identify functional groups present in a molecule.
Functional Group Identification and Vibrational Mode Assignment
The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the heptyl chains (around 2850-2960 cm⁻¹), C=N stretching from the triazole ring (around 1600-1650 cm⁻¹), and N-N stretching. While general data for 1,2,4-triazole (B32235) derivatives exists, specific assignments for the diheptyl compound are not published. nih.gov Raman spectroscopy would be particularly useful for identifying the non-polar C-C and C-H bonds in the alkyl chains and the symmetric vibrations of the triazole ring.
Mass Spectrometry (MS) Approaches for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This precise measurement allows for the unambiguous determination of the molecular formula, C₁₆H₃₂N₄, by distinguishing it from other combinations of atoms that might have the same nominal mass. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the heptyl chains and the breaking of the triazole ring, providing further structural confirmation. Common fragmentation pathways in related triazoles often involve the loss of nitrogen (N₂). nist.gov
Interpretation of Fragmentation Pathways for Structural Insights
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating molecular structures by analyzing the fragmentation patterns of a parent ion. For this compound, the interpretation of its mass spectrum provides critical evidence for its structural confirmation. The fragmentation process is governed by the stability of the resulting ions and neutral losses, with cleavages typically occurring at the weakest bonds or initiating from charge-localized sites.
For this molecule, the fragmentation is expected to be dominated by cleavages within the two long heptyl chains and fragmentation of the triazole core. The primary fragmentation modes for aliphatic chains are well-established and involve a series of C-C bond cleavages. libretexts.org A significant fragmentation pathway for alkyl-substituted heterocycles is the homolytic cleavage of the Cα–Cβ bond relative to the heterocyclic ring, a process known as β-cleavage. aip.orgnih.gov This is a major fragmentation mode for alkyl substituents on aromatic rings. aip.org
In the case of this compound, β-cleavage of one of the heptyl chains would result in the loss of a hexyl radical (C₆H₁₃•), leading to a stable, resonance-delocalized cation. Another prominent fragmentation pathway involves the sequential loss of ethylene (B1197577) (C₂H₄) units from the alkyl chains. libretexts.org
The triazole ring itself can undergo characteristic cleavages. The loss of molecular nitrogen (N₂) is a common feature in the mass spectra of many nitrogen-containing heterocycles, although 1,2,4-triazoles are noted to be relatively resistant to this specific fragmentation compared to other isomers. nih.gov Instead, cleavage of the amine group (loss of NH₂•) or more complex ring-opening pathways are anticipated. The fragmentation of related 4-amino-1,2,4-triazole (B31798) derivatives often involves the amino group. researchgate.net
A table of predicted major fragment ions for this compound (Molecular Weight: 294.5 g/mol ) is presented below, based on established fragmentation principles.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z (Daltons) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 294 | [M]⁺• (Molecular Ion) | Ionization of the parent molecule |
| 279 | [M - CH₃]⁺ | Loss of a terminal methyl radical from a heptyl chain |
| 209 | [M - C₆H₁₃]⁺ | β-cleavage of a heptyl chain, loss of a hexyl radical |
| 195 | [M - C₇H₁₅]⁺ | α-cleavage, loss of a heptyl radical |
| 127 | [C₇H₁₅-C=N-NH₂]⁺ | Cleavage of the triazole ring |
| 97 | [C₇H₁₅]⁺ | Heptyl cation |
| 60 | [CH₃-C(NH₂)=N]⁺ | Fragment from triazole ring with amino group |
X-ray Crystallography for Solid-State Structural Characterization
While mass spectrometry provides information about the molecule's connectivity and fragmentation, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. carleton.edujove.com This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization. improvedpharma.comnumberanalytics.com
Techniques for Single Crystal Growth of Long-Chain Triazol-4-ylamines
Obtaining a high-quality single crystal suitable for X-ray analysis is often the most challenging step. For molecules like this compound, which possess long, flexible alkyl chains and hydrogen-bonding functional groups, several crystallization techniques can be employed. youtube.comntu.edu.sg The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing molecules to organize into a well-ordered crystal lattice. youtube.com
Common methods include:
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture, and the container is loosely covered to allow the solvent to evaporate over several days or weeks. youtube.comntu.edu.sg The gradual increase in concentration leads to crystal formation. The choice of solvent is critical; it must be a good solvent for the compound but volatile enough to evaporate slowly.
Solvent/Antisolvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a miscible "antisolvent" (in which the compound is poorly soluble) on top. ntu.edu.sgresearchgate.net Diffusion at the interface between the two liquids creates a localized zone of supersaturation, promoting crystal growth. This can be done in liquid-liquid or vapor diffusion setups. ntu.edu.sg
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Melt Crystallization: For thermally stable compounds, methods like the Bridgman or Czochralski techniques can be used, where the crystal is grown slowly from the molten state. researchgate.netnumberanalytics.com
The presence of the N-amino group and triazole nitrogen atoms allows for strong hydrogen bonding, which can facilitate the formation of ordered supramolecular structures. nih.govmdpi.com However, the long, flexible heptyl chains can introduce conformational disorder, making crystallization more difficult. A systematic screening of various solvents, solvent combinations, and temperatures is typically necessary to find the optimal conditions for growing diffraction-quality crystals.
Principles of Crystal Structure Determination and Refinement
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The crystal lattice diffracts the X-rays in a specific pattern of spots of varying intensities. jove.com The process of determining the structure from this pattern involves several key steps:
Data Collection: The crystal is rotated in the X-ray beam, and a detector records the positions and intensities of thousands of diffracted reflections. nih.gov This data is used to determine the unit cell dimensions—the basic repeating unit of the crystal—and the crystal's symmetry (space group). carleton.edumdpi.com
Structure Solution (The Phase Problem): The measured intensities are related to the amplitudes of the structure factors, but the phase information is lost during the experiment. ub.edu Solving the "phase problem" is the crucial step in determining the electron density distribution. Methods like direct methods or Patterson methods are computationally employed to generate an initial set of phases. ub.edu
Model Building and Refinement: Using the initial phases, an electron density map is calculated. ub.edu The positions of atoms are identified from the peaks in this map, and an initial molecular model is built. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic parameters (positional coordinates and atomic displacement parameters) to minimize the difference between the observed diffraction intensities and those calculated from the model. nih.gov
The quality of the final crystal structure is assessed by several factors, including the R-factor (R1) and the goodness-of-fit (GOF). A low R-factor (typically < 0.05 for high-quality data) indicates a good agreement between the experimental and calculated data. nih.govnih.gov The final refined structure provides a wealth of information, as detailed in the table below.
Table 2: Key Information Obtained from a Successful Crystal Structure Refinement
| Parameter | Description | Significance for this compound |
| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the repeating lattice box. mdpi.com | Defines the fundamental packing arrangement of the molecules in the crystal. |
| Space Group | The set of symmetry operations that describe the crystal's internal symmetry. mdpi.com | Reveals the inherent symmetry in how molecules are arranged relative to one another. |
| Bond Lengths & Angles | Precise distances between bonded atoms and angles between bonds. carleton.edu | Confirms the covalent structure, reveals any bond strain, and allows comparison with known values for triazole and alkyl systems. |
| Torsion Angles | Angles describing the rotation around chemical bonds. | Defines the conformation of the flexible heptyl chains and the orientation of the amino group relative to the triazole ring. nih.gov |
| Intermolecular Interactions | Identification of non-covalent interactions like hydrogen bonds and van der Waals forces. | Crucial for understanding the solid-state packing. The N-H···N hydrogen bonds between the amino group and triazole nitrogen atoms are expected to be a dominant feature. nih.govacs.org |
| Atomic Displacement Parameters | Describes the thermal vibration of each atom. | Indicates regions of static or dynamic disorder, often seen in flexible alkyl chains. |
Broader Academic Implications and Future Research Trajectories of 3,5 Diheptyl 1,2,4 Triazol 4 Ylamine Chemistry
Contributions to the Field of Nitrogen-Rich Heterocyclic Chemistry
The introduction of two heptyl groups at the 3 and 5 positions of the 1,2,4-triazole (B32235) core in 3,5-Diheptyl-1,2,4-triazol-4-ylamine is a significant structural modification. These long alkyl chains drastically increase the lipophilicity of the molecule. This property is crucial in influencing how the molecule interacts with biological systems. For instance, increased lipophilicity can enhance the ability of a compound to cross cell membranes, potentially improving its bioavailability and efficacy in certain applications. nih.gov Research on other natural product derivatives has shown that achieving a favorable lipophilic-hydrophilic balance can lead to easier absorption by tumor cells. nih.gov The study of such long-chain alkyl-substituted triazoles contributes to a deeper understanding of structure-activity relationships within the broader field of nitrogen-rich heterocycles.
Opportunities for Novel Synthetic Methodologies and Process Intensification
The synthesis of 4-amino-3,5-disubstituted-1,2,4-triazoles can be achieved through various established routes. A common method involves the reaction of acylhydrazones with hydrazine (B178648) hydrate (B1144303). nih.gov For this compound, this would likely involve starting materials derived from heptanoic acid.
Recent advancements in synthetic chemistry offer opportunities for the development of more efficient and sustainable methods for producing such compounds. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and the reduction or elimination of hazardous solvents. acs.org The application of MAOS to the synthesis of 1,2,4-triazole derivatives has been successfully demonstrated and could be adapted for the production of this compound. acs.org
Process intensification is another critical area for future research. This approach focuses on developing smaller, more efficient, and safer manufacturing processes. researchgate.net For the synthesis of triazole derivatives, this could involve the transition from traditional batch reactors to continuous flow systems, such as tubular reactors. researchgate.net Continuous processing offers better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic reactions. researchgate.net
Table 1: Comparison of Synthetic Approaches for 1,2,4-Triazole Derivatives
| Method | Advantages | Disadvantages | Potential for Intensification |
| Conventional Heating | Well-established procedures | Long reaction times, often lower yields, high energy consumption | Moderate |
| Microwave-Assisted Synthesis | Rapid, high yields, eco-friendly | Scalability can be a challenge | High |
| Continuous Flow Synthesis | Enhanced safety, better process control, scalable | Higher initial investment, requires process optimization | Very High |
Prospective Directions in Advanced Computational Modeling for Triazole Derivatives
Computational chemistry provides powerful tools for understanding the properties and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the compound. nih.gov Such studies can provide insights into the molecule's stability, reactivity, and potential interaction sites.
Molecular docking is another valuable computational technique that can predict the binding affinity and mode of interaction between a ligand and a biological target, such as an enzyme or receptor. nih.gov For 1,2,4-triazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking can help in identifying potential therapeutic targets and in designing new, more potent analogues. nih.gov The analysis of molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbitals (FMO) can further elucidate the electronic characteristics of the molecule and its reactivity. nih.gov These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.
Interdisciplinary Research Avenues for 4-Aminotriazoles in Emerging Chemical Science Fields
The unique properties of 4-aminotriazoles, particularly those with tailored lipophilicity like this compound, open up a variety of interdisciplinary research opportunities.
Agrochemicals: Triazole compounds are widely used in agriculture as fungicides and herbicides. researchgate.net The lipophilic nature of the diheptyl derivative could enhance its uptake by plants or fungi, potentially leading to more effective and persistent agrochemicals.
Materials Science: Triazoles have been investigated as corrosion inhibitors for various metals and alloys. The lone pair electrons on the nitrogen atoms and the pi-electrons of the heterocyclic ring can coordinate with metal surfaces, forming a protective film. The long alkyl chains of this compound could enhance this protective layer through hydrophobic interactions, making it a candidate for corrosion inhibition in non-aqueous environments.
Coordination Chemistry: The nitrogen atoms of the triazole ring and the exocyclic amino group can act as ligands, forming coordination complexes with various metal ions. The resulting metal-organic frameworks (MOFs) or coordination polymers could have interesting catalytic, magnetic, or optical properties.
Table 2: Potential Interdisciplinary Applications of Lipophilic 4-Aminotriazoles
| Field | Potential Application | Role of Lipophilic Chains |
| Agrochemicals | Fungicides, Herbicides | Enhanced membrane permeability and persistence |
| Materials Science | Corrosion Inhibitors | Formation of a dense, hydrophobic protective layer |
| Coordination Chemistry | Ligands for Metal Complexes | Influencing solubility and crystal packing of complexes |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Diheptyl-1,2,4-triazol-4-ylamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization or alkylation reactions. For example, one-pot synthesis involves refluxing 3,5-diamino-1,2,4-triazole with aldehydes and benzil in ethanol under catalytic conditions (e.g., ceric ammonium nitrate) at 95–100°C for 3 hours . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMSO), reaction time (12–18 hours for cyclization), and stoichiometric ratios to improve yields (e.g., 65% yield achieved via recrystallization in water-ethanol mixtures) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : Confirm substitution patterns (e.g., heptyl chain integration in -NMR, -NMR for triazole ring carbons).
- FT-IR : Identify amine (-NH) stretches (~3300 cm) and triazole ring vibrations (~1500 cm).
- HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 295.3) .
- Elemental Analysis : Validate empirical formula (CHN) .
Q. How can researchers design preliminary biological activity studies for this compound?
- Methodological Answer : Begin with in vitro assays targeting pharmacologically relevant pathways (e.g., enzyme inhibition, antimicrobial activity). Use structure-activity relationship (SAR) analysis by comparing with analogs like 3,5-diphenyl derivatives . For cytotoxicity, employ MTT assays on cell lines (e.g., HeLa, HEK293) at concentrations ranging from 1–100 µM, with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can contradictions in experimental data (e.g., divergent bioactivity results) be systematically resolved?
- Methodological Answer : Address discrepancies via:
- Replication : Repeat assays under standardized conditions (e.g., pH, temperature).
- Meta-analysis : Compare datasets from independent studies to identify confounding variables (e.g., solvent effects in solubility) .
- Methodological Audits : Evaluate instrumentation calibration (e.g., HPLC column degradation) or sample purity (e.g., HPLC-MS validation) .
Q. What computational strategies are effective for modeling the ligand-receptor interactions of this compound?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with QSAR studies to predict binding affinities. Parameterize force fields using high-resolution crystallographic data (if available) . For hybrid approaches, integrate wet-lab agonistic profiles (e.g., from heterologously expressed receptors) with machine learning models to extrapolate chemical features .
Q. How can functionalization strategies enhance the pharmacokinetic properties of this triazole derivative?
- Methodological Answer : Modify the heptyl chains or amine group to improve solubility or metabolic stability:
- Alkylation : Introduce polar groups (e.g., methoxymethyl) via nucleophilic substitution .
- Prodrug Design : Conjugate with hydrolyzable esters to enhance bioavailability .
- C Log P Optimization : Use computational tools (e.g., SwissADME) to balance lipophilicity for membrane permeability .
Q. What crystallographic challenges arise when resolving the crystal structure of this compound, and how are they addressed?
- Methodological Answer : Challenges include low crystal quality and twinning. Use SHELXD for structure solution and SHELXL for refinement, particularly with high-resolution data (≤1.0 Å). Apply TWIN/BASF commands in SHELX for twinned datasets, and validate H-atom positions via difference Fourier maps .
Q. What methodologies ensure stability and proper storage of this compound in long-term studies?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Use amber vials to prevent photodegradation and store at -20°C under inert gas (N). Monitor degradation via HPLC and characterize byproducts with LC-MS .
Q. How can researchers develop scalable safety protocols for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
